(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
(E)-3-(5-(3-Nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a nitro-substituted phenyl group attached to a furan ring and a thiophene moiety at the enone termini. Chalcones, α,β-unsaturated ketones, are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and optoelectronic applications . This compound’s distinct substituents—a nitro group (electron-withdrawing) and heterocyclic thiophene/furan rings—impart unique electronic and steric properties, making it a candidate for comparative analysis with structurally analogous derivatives.
Properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-15(17-5-2-10-23-17)8-6-14-7-9-16(22-14)12-3-1-4-13(11-12)18(20)21/h1-11H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNUODVJAODDT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are compared in Table 1 , focusing on substituent variations and their implications:
Key Observations :
- Electron-withdrawing vs.
- Heterocyclic influence : Thiophene-based chalcones (e.g., entries 4–5 in Table 1) exhibit stronger π-conjugation than furan derivatives, which may improve optoelectronic properties . However, furan-containing compounds (e.g., entry 2) are more synthetically accessible .
Physicochemical Properties
- Melting points: Nitro-substituted chalcones generally exhibit higher melting points (e.g., 242–244°C for 6f in ) compared to non-polar analogues. Thiophene derivatives (e.g., 235–237°C for 6g) show moderate thermal stability .
- Spectroscopic data: The target compound’s IR and NMR spectra would feature peaks for ν(C=O) ~1650 cm⁻¹ (enone), aromatic C-H stretches, and nitro group vibrations (~1520 cm⁻¹), aligning with analogues in and .
Computational and Structural Studies
- π-Conjugation : Thiophene derivatives (e.g., entry 5) exhibit extended conjugation in UV-Vis spectra (λmax ~350–400 nm), beneficial for optoelectronic applications .
- Crystallography: SHELX refinement () confirms planar enone systems in similar chalcones, with dihedral angles <10° between aryl and heterocyclic rings .
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